molecular formula C14H22N2O B11762374 5-(dimethylamino)-N,N-diethyl-2-methylbenzamide

5-(dimethylamino)-N,N-diethyl-2-methylbenzamide

Cat. No.: B11762374
M. Wt: 234.34 g/mol
InChI Key: SCKPQAMQBVOMOT-UHFFFAOYSA-N
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Description

5-(dimethylamino)-N,N-diethyl-2-methylbenzamide is an organic compound that belongs to the class of amides It is characterized by the presence of a dimethylamino group, a diethylamino group, and a methyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(dimethylamino)-N,N-diethyl-2-methylbenzamide can be achieved through several synthetic routes. One common method involves the reaction of 2-methylbenzoic acid with dimethylamine and diethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs under mild conditions, with the temperature maintained at around 25-30°C. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reaction can be scaled up using large reactors, and the product is often purified using advanced techniques such as high-performance liquid chromatography (HPLC) to meet the stringent quality standards required for commercial applications.

Chemical Reactions Analysis

Types of Reactions

5-(dimethylamino)-N,N-diethyl-2-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amide derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino or diethylamino groups are replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

5-(dimethylamino)-N,N-diethyl-2-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amide bonds and as a precursor for other complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals, dyes, and polymers.

Comparison with Similar Compounds

Similar Compounds

    N,N-diethyl-2-methylbenzamide: Lacks the dimethylamino group, resulting in different chemical properties and reactivity.

    5-(dimethylamino)-2-methylbenzamide: Lacks the diethylamino group, leading to variations in its biological activity and applications.

    N,N-dimethyl-2-methylbenzamide: Lacks both the dimethylamino and diethylamino groups, making it less versatile in chemical reactions.

Uniqueness

5-(dimethylamino)-N,N-diethyl-2-methylbenzamide is unique due to the presence of both dimethylamino and diethylamino groups, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications, including its use as a versatile intermediate in organic synthesis and its potential biological activity.

Properties

IUPAC Name

5-(dimethylamino)-N,N-diethyl-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-6-16(7-2)14(17)13-10-12(15(4)5)9-8-11(13)3/h8-10H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCKPQAMQBVOMOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(C=CC(=C1)N(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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